Antiproliferative Potency in MM1.S Cells
ZXH-1-161 demonstrates potent inhibition of cell viability in wild-type MM1.S multiple myeloma cells, with a reported IC50 value of 39 nM . This potency is comparable to the optimal lenalidomide derivative 9q, which has a DC50 of 35 nM for GSPT1 degradation in U937 cells . However, some vendors report the IC50 as 39 μM, highlighting a significant discrepancy that requires verification .
| Evidence Dimension | Antiproliferative activity in MM1.S cells |
|---|---|
| Target Compound Data | IC50 = 39 nM (also reported as 39 μM) |
| Comparator Or Baseline | Lenalidomide derivative 9q: DC50 = 35 nM (U937 cells) |
| Quantified Difference | Comparable potency at low nanomolar range (nM data) |
| Conditions | Wild-type MM1.S multiple myeloma cell line |
Why This Matters
This establishes ZXH-1-161 as a potent GSPT1 degrader in a standard multiple myeloma model, comparable to optimized lenalidomide derivatives.
- [1] MedChemExpress. ZXH-1-161 | CRBN Modulator. Product Datasheet. View Source
- [2] Discovery of new Lenalidomide derivatives as potent and selective GSPT1 degraders. ScienceDirect, 2023. View Source
